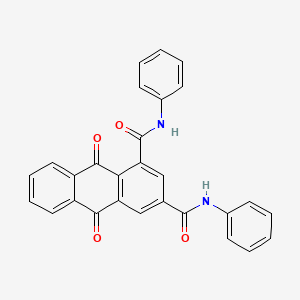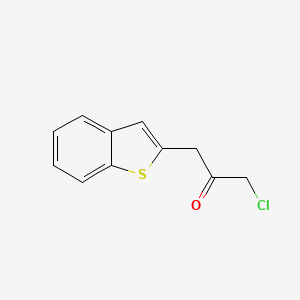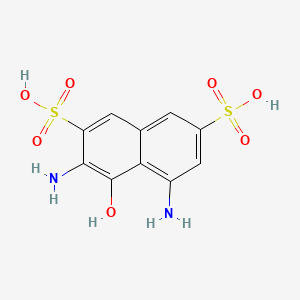![molecular formula C18H26O6 B14180141 Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate CAS No. 849758-66-3](/img/structure/B14180141.png)
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate is an organic compound with the molecular formula C18H26O6 It is characterized by the presence of a phenyl ring substituted with hydroxyl groups and an octanoyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to meet the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the octanoyl chain can be reduced to form alcohols.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The octanoyl chain can interact with lipid membranes, affecting their fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dihydroxy-2-(methoxycarbonylmethyl)phenyl 3,4-dihydroxybenzoate: A phenolic compound with similar structural features.
Ethyl {3,5-dihydroxy-2-[(2E,4E,7R)-7-hydroxy-2,4-octadienoyl]phenyl}acetate: Another ester with a similar phenyl ring and octanoyl chain
Uniqueness
Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxylated octanoyl chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
849758-66-3 |
|---|---|
Formule moléculaire |
C18H26O6 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
ethyl 2-[3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate |
InChI |
InChI=1S/C18H26O6/c1-3-24-17(23)10-13-9-14(20)11-16(22)18(13)15(21)8-6-4-5-7-12(2)19/h9,11-12,19-20,22H,3-8,10H2,1-2H3 |
Clé InChI |
KWCIEJXMYLWALF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)CCCCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)



![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)




![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
